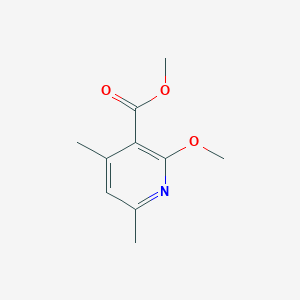
4-Ethyl-3-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F. It consists of two benzene rings connected by a single bond, with an ethyl group attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its various applications in organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-fluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3-fluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反応の分析
Types of Reactions
4-Ethyl-3-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.
Oxidation: Conversion to corresponding biphenyl ketones or carboxylic acids.
Reduction: Hydrogenation of the aromatic rings under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Nitration: 4-Ethyl-3-fluoro-2-nitrobiphenyl
Sulfonation: 4-Ethyl-3-fluoro-1,1’-biphenyl-2-sulfonic acid
Halogenation: 4-Ethyl-3-fluoro-2-bromobiphenyl
Oxidation: 4-Ethyl-3-fluorobiphenyl-2-carboxylic acid
Reduction: 4-Ethyl-3-fluorocyclohexylbenzene
科学的研究の応用
4-Ethyl-3-fluoro-1,1’-biphenyl has several applications in scientific research, including:
作用機序
The mechanism of action of 4-Ethyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, biphenyl derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), leading to anti-inflammatory and immunosuppressive effects .
類似化合物との比較
Similar Compounds
4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl: Similar structure with a bromine atom instead of a fluorine atom.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and is used in medicinal chemistry.
Uniqueness
4-Ethyl-3-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
92814-30-7 |
|---|---|
分子式 |
C14H13F |
分子量 |
200.25 g/mol |
IUPAC名 |
1-ethyl-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChIキー |
QAASKLNYNKWHDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
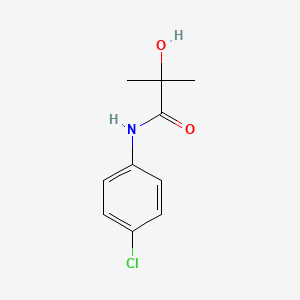
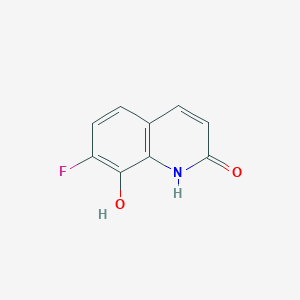
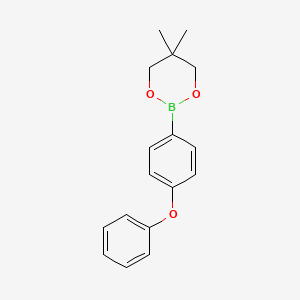

![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
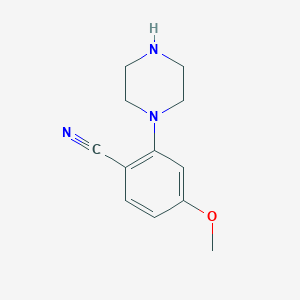
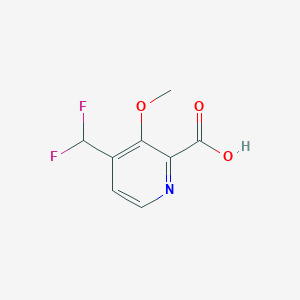

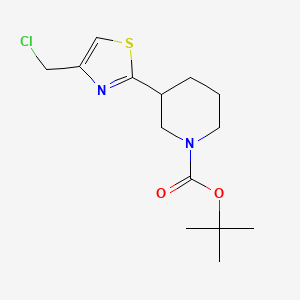
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

